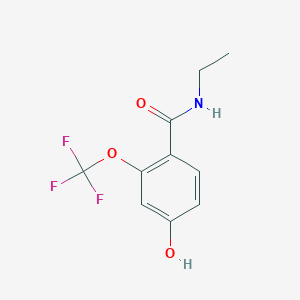

N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide is an organic compound characterized by the presence of an ethyl group, a hydroxy group, and a trifluoromethoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-hydroxybenzoic acid with ethylamine under acidic conditions to yield N-ethyl-4-hydroxybenzamide.

Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via a trifluoromethoxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

Oxidation: Formation of N-ethyl-4-oxo-2-trifluoromethoxy-benzamide

Reduction: Formation of N-ethyl-4-hydroxy-2-trifluoromethoxy-benzylamine

Substitution: Formation of various substituted benzamides depending on the nucleophile used

Scientific Research Applications

N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly those containing trifluoromethoxy groups.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

Mechanism of Action

The mechanism of action of N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

N-Ethyl-4-hydroxy-2-methoxy-benzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

N-Ethyl-4-hydroxy-2-chloromethoxy-benzamide: Contains a chloromethoxy group instead of a trifluoromethoxy group.

N-Ethyl-4-hydroxy-2-fluoromethoxy-benzamide: Contains a fluoromethoxy group instead of a trifluoromethoxy group

Uniqueness

N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Biological Activity

N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethoxy group, which enhances its lipophilicity and ability to penetrate cellular membranes. The hydroxy group allows for the formation of hydrogen bonds, which can modulate the activity of various enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethoxy group increases the compound's stability and reactivity, while the hydroxy group can engage in hydrogen bonding with active sites on target proteins:

- Enzyme Inhibition : The compound has been investigated as a potential inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme crucial for regulating blood sugar levels. In vitro studies have shown that derivatives of aminobenzamide scaffolds exhibit varying degrees of DPP-IV inhibition, suggesting that related compounds may share similar properties .

- Cancer Therapeutics : Research indicates that this compound may possess anticancer properties. Compounds with similar structural features have demonstrated cytotoxicity against various cancer cell lines, including human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cells .

In Vitro Studies

A series of in vitro evaluations have been conducted to assess the biological activity of this compound:

Case Studies

- DPP-IV Inhibitors : A study utilizing computer-aided drug design identified several N-substituted aminobenzamides that inhibited DPP-IV more effectively than existing treatments. This suggests that this compound could be explored further as a DPP-IV inhibitor .

- Anticancer Activity : In a recent evaluation, several derivatives were synthesized and tested against cancer cell lines. The presence of the trifluoromethoxy group was noted to enhance the cytotoxic effects compared to non-fluorinated analogs, indicating a potential pathway for developing new anticancer agents .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key observations include:

- Trifluoromethoxy Group : Enhances potency by improving lipophilicity and binding affinity to target enzymes.

- Hydroxy Group : Facilitates interactions through hydrogen bonding, crucial for enzyme modulation.

Properties

IUPAC Name |

N-ethyl-4-hydroxy-2-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c1-2-14-9(16)7-4-3-6(15)5-8(7)17-10(11,12)13/h3-5,15H,2H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKUZGFBZCGLEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=C(C=C1)O)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.